2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-6-3-7-17(21)15(16)11-23-18(24)10-13-9-8-12-4-1-2-5-14(12)19(13)22-23/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDUATMMGQSUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves the reaction of 2,6-dichlorobenzyl chloride with 5,6-dihydrobenzo[h]cinnolin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one exhibit significant anticancer properties. For instance, derivatives of cinnoline compounds have shown efficacy against various cancer cell lines. A study demonstrated that certain cinnoline derivatives inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research has shown that related structures can inhibit bacterial growth, making them potential candidates for antibiotic development. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .
Organic Synthesis
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure allows for multiple functionalization strategies that can lead to the formation of complex molecules with diverse biological activities. For example, the use of this compound in cyclization reactions has been reported to yield novel derivatives with enhanced biological profiles .
Reagent in Organic Reactions
In organic chemistry, this compound can act as a reagent for oxidative coupling or cyclization reactions. Its ability to participate in these reactions makes it valuable for synthesizing complex organic molecules efficiently .
Material Science Applications
Polymeric Materials
The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Studies indicate that such modifications can improve the performance characteristics of polymers used in various industrial applications .
Case Studies
- Anticancer Study : A recent investigation into the anticancer effects of cinnoline derivatives demonstrated that this compound analogs exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
- Synthesis Optimization : Researchers optimized a synthetic route involving this compound to produce a series of novel heterocycles with improved yields and purity. The study highlighted the compound's versatility as a building block in organic synthesis .
Data Tables
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with analogous heterocyclic cores, substituent patterns, or pharmacological profiles.
5,6-Dihydrobenzo[f]cinnolin-2(3H)-ones (4a,b)
- Structural Differences: These analogs replace the benzo[h]cinnolinone core with a benzo[f]cinnolinone system, altering the ring fusion position. The absence of the 2,6-dichlorobenzyl group further distinguishes them.
- Pharmacological Activity: Tested for hypotensive and antiplatelet effects, 4a,b showed moderate activity but were less potent than the lead benzo[h]cinnolinone derivative (8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one). This suggests that the benzo[h] fusion and specific substituents (e.g., dichlorobenzyl) may enhance target affinity .
4-(3,4-Dichlorobenzyl)-2,6(7)-dimethylphthalazin-1(2H)-one (Compound 16)
- Core Structure: Features a phthalazinone core instead of cinnolinone, with a 3,4-dichlorobenzyl substituent.
- Physicochemical Data :
- The dichlorobenzyl group in both compounds likely contributes to similar pharmacokinetic profiles, such as enhanced membrane permeability.
(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1)
- Structural Features : Contains a benzo[d]isothiazol core with hydroxylamine substituents.
- Binding Energy : Demonstrated a high predicted binding energy of −8.7 kcal/mol, surpassing many analogs. This highlights the role of hydroxylamine groups in enhancing ligand-receptor interactions, though safety and metabolic stability remain critical considerations .
Alternaric Acid
- At 500 µg/mL, it inhibited Botrytis cinerea and Sclerotinia sclerotiorum by 82.7% and 83.3%, respectively . This underscores the need to evaluate 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one for similar broad-spectrum bioactivity.
Biological Activity
2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one (CAS No. 383148-05-8) is a complex organic compound with a unique structure that includes a benzo[h]cinnoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties.
- Molecular Formula : C19H14Cl2N2O
- Molecular Weight : 357.24 g/mol
- Purity : >90%
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzyl chloride with 5,6-dihydrobenzo[h]cinnolin-3(2H)-one under basic conditions. This reaction can be optimized using continuous flow reactors for improved yield and purity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
| Aspergillus fumigatus | Low |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The MTT assay results indicate a significant reduction in cell viability upon treatment with varying concentrations of the compound:
| Concentration (µM) | MDA-MB-231 Viability (%) | HepG-2 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 50 | 50 | 60 |
| 100 | 30 | 40 |
These findings highlight the potential of this compound as an anticancer agent .
Antioxidant Activity
The antioxidant capacity of the compound was assessed through various assays, including DPPH and ABTS scavenging activities. The results showed promising antioxidant activity comparable to standard antioxidants like ascorbic acid:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
This suggests that the compound may help mitigate oxidative stress in biological systems .
The mechanism underlying the biological activities of this compound is believed to involve the inhibition of specific enzymes or receptors associated with microbial growth and cancer cell proliferation. Further studies utilizing molecular docking and binding affinity assessments are necessary to elucidate these mechanisms in detail.
Case Studies
- Antimicrobial Efficacy : A study evaluating the efficacy of this compound against clinical isolates of Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : In a comparative study with cisplatin, the compound demonstrated lower IC50 values in both MDA-MB-231 and HepG-2 cells, suggesting it may offer a novel approach to cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions using hydrazine hydrate under reflux. For example, analogous cinnolinones are prepared by refluxing intermediates like α-hydroxy acids or ketones with hydrazine hydrate in ethanol, yielding products in 32–62% efficiency. Key steps include controlling reaction time and pH to avoid dehydration of intermediates .
Q. What standard pharmacological assays are used to evaluate the bioactivity of this compound?
- Methodological Answer : In vivo tests for hypotensive and antihypertensive activity involve blood pressure measurements in animal models, while antiplatelet effects are assessed via collagen-induced platelet aggregation assays. Comparative studies with lead compounds (e.g., benzo[h]cinnolinones) are critical for benchmarking potency .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard for determining bond lengths, angles, and crystal packing. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) and mass spectrometry (ESI-MS) validate purity and structural motifs, such as the dichlorobenzyl group .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution patterns) influence the compound’s reactivity and pharmacological profile?
- Methodological Answer : Substituents on the cinnolinone scaffold, such as dichlorobenzyl groups, impact electronic properties and steric hindrance. For instance, replacing the furan oxygen in analogous compounds with sulfur alters tautomerization rates and hydrogen-bonding interactions, affecting bioactivity and reaction pathways .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., weaker hypotensive effects but stronger antiplatelet activity)?
- Methodological Answer : Dose-response studies and receptor-binding assays (e.g., radioligand displacement) can clarify off-target effects. Computational modeling (e.g., molecular docking) may reveal differential interactions with vascular vs. platelet targets, as seen in studies comparing benzo[h]- and benzo[f]cinnolinones .
Q. How does the compound’s stability under varying conditions (pH, temperature) affect its synthetic and pharmacological utility?
- Methodological Answer : Accelerated stability testing (e.g., reflux in acidic/basic media) identifies degradation products. For example, hydrazine hydrate under acidic conditions promotes dehydration of intermediates, while neutral conditions favor cyclization. Thermogravimetric analysis (TGA) monitors thermal decomposition .
Q. What advanced analytical techniques (e.g., Hirshfeld surface analysis) elucidate intermolecular interactions in the crystal lattice?
- Methodological Answer : Hirshfeld surface analysis quantifies close contacts (e.g., H-bonding, π-π stacking) using crystallographic data. For pyridazinone analogs, this method has revealed dominant H-bond contributions (e.g., N–H⋯O) and van der Waals interactions, critical for understanding solubility and crystallinity .
Q. How do reaction mechanisms differ between this compound and its structural analogs (e.g., thienocinnolinones)?
- Methodological Answer : Kinetic studies (e.g., time-resolved NMR) and computational calculations (DFT) compare activation energies. For instance, thienocinnolinones undergo faster dehydrogenation and amination than benzo[h]cinnolinones due to lower heats of formation for intermediates, as demonstrated in hydrazine-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
